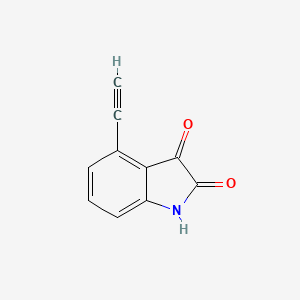

4-ethynyl-1H-indole-2,3-dione

描述

Contextual Significance of Indole-2,3-dione (Isatin) Scaffolds in Chemical Research

Isatin (B1672199), or 1H-indole-2,3-dione, and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. rjppd.orgnih.gov The isatin core is a versatile building block, serving as a precursor for a multitude of pharmacologically active agents. nih.govresearchgate.net The inherent reactivity of the isatin scaffold allows for chemical modifications at various positions, leading to a high degree of molecular diversity. This has proven invaluable for the development of novel therapeutic agents with a broad spectrum of biological activities. rjppd.orgxisdxjxsu.asia

Unique Structural Features and Reactivity Potential of 4-Ethynyl-1H-indole-2,3-dione

The introduction of an ethynyl (B1212043) group at the 4-position of the isatin ring system imparts unique structural and electronic properties to the molecule. The triple bond of the ethynyl group is a highly reactive functional handle, making this compound a valuable intermediate for a variety of chemical transformations.

One of the most significant reactions involving the ethynyl group is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the ethynylisatin and various aryl or vinyl halides. researchgate.net This methodology provides a powerful tool for the synthesis of more complex and functionalized isatin derivatives. The reactivity of the ethynyl group opens up avenues for creating diverse molecular architectures with potential applications in materials science and drug discovery.

Historical Perspectives and Evolution of Research on Ethynyl-Substituted Indole (B1671886) Derivatives

The study of indole derivatives has a rich history, with the core indole structure being a key component of many natural products and synthetic compounds with significant biological activity. researchgate.netrsc.org The introduction of ethynyl substituents onto the indole ring is a more recent development, driven by the advent of powerful cross-coupling methodologies like the Sonogashira reaction. researchgate.netmdpi.com

Initially, research focused on the synthesis and fundamental reactivity of simple ethynylindoles. Over time, the focus has shifted towards the incorporation of this functional group into more complex indole systems, such as isatins, to explore their potential in various applications. The ability to functionalize the ethynyl group has allowed for the creation of novel materials and potential therapeutic agents. For instance, the Sonogashira coupling of 5-iodoisatin (B1210601) with an arylalkyne has been used to decorate surfaces, highlighting the utility of ethynyl-isatin derivatives in materials science. nih.govdntb.gov.ua The evolution of this research area continues, with ongoing efforts to develop new synthetic methods and to investigate the properties and applications of these unique compounds.

Structure

3D Structure

属性

IUPAC Name |

4-ethynyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOQOTSLYZKRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 1h Indole 2,3 Dione and Its Analogues

Precursor Synthesis Strategies for 4-Ethynyl-1H-indole-2,3-dione

The synthesis of this compound often begins with the careful construction of precursors that can be efficiently converted to the target molecule. These strategies generally fall into two main categories: the preparation of a substituted indole (B1671886) that is later oxidized to the isatin (B1672199), or the synthesis of the isatin core followed by the introduction of the ethynyl (B1212043) group.

Preparation of Substituted Indole Precursors for Ethynylation

One common approach involves the synthesis of a 4-halo-1H-indole, which can then undergo a cross-coupling reaction to introduce the ethynyl group. The subsequent oxidation of the indole ring yields the desired 4-ethynylisatin. The synthesis of these indole precursors is a critical step, often involving multi-step sequences. For example, a general procedure for the synthesis of 4-halo-1H-indoles can be achieved from corresponding anilides.

Another strategy focuses on the functionalization of the indole skeleton at the 4-position. This can be accomplished through various methods, including electrophilic halogenation of the indole ring. Once the 4-substituted indole precursor is obtained, it serves as a key intermediate for the introduction of the ethynyl moiety.

Synthesis of Isatin Core with Subsequent Ethynylation Approaches

Alternatively, the isatin (1H-indole-2,3-dione) core can be synthesized first, followed by the introduction of the ethynyl group at the 4-position. dergipark.org.trresearchgate.net Isatin and its derivatives are versatile building blocks in organic synthesis. dergipark.org.trnih.gov The synthesis of the isatin core itself can be achieved through various named reactions, such as the Sandmeyer isonitrosoacetanilide isatin synthesis. mdpi.com This method involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. researchgate.net

Once the isatin core is prepared, a halogen atom, typically bromine or iodine, is introduced at the 4-position. This 4-haloisatin then becomes the direct precursor for the ethynylation step.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound primarily involve the introduction of the ethynyl group onto a pre-formed isatin ring, most commonly through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound synthesis, a 4-halo-1H-indole-2,3-dione (where the halogen is typically iodine or bromine) is reacted with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) salt. The trimethylsilyl group can be subsequently removed to yield the terminal alkyne. The general scheme for a Sonogashira coupling reaction is as follows:

R¹-X + H-C≡C-R² --[Pd cat., Cu cat., base]--> R¹-C≡C-R²

Where R¹ is an aryl or vinyl group, X is a halide, and R² is a silyl group or hydrogen. wikipedia.org

The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. Research has explored the use of different palladium catalysts and ligands to optimize the reaction conditions. libretexts.org

Alternative Catalytic and Non-Catalytic Ethynylation Methods

While the Sonogashira coupling is the most prevalent method, other catalytic and non-catalytic approaches for ethynylation exist. These may include copper-free Sonogashira-type couplings or methods involving the use of organometallic reagents. However, for the synthesis of this compound, the palladium-catalyzed methods remain the most documented and efficient.

Synthesis of Diverse this compound Derivatives

The synthetic versatility of the isatin scaffold allows for the preparation of a wide array of derivatives. researchgate.net Modifications can be made at the N-1 position of the indole ring, as well as at the C-5, C-6, and C-7 positions. The ethynyl group at the C-4 position also serves as a handle for further chemical transformations, such as click chemistry reactions.

The synthesis of these derivatives often follows similar strategies as outlined above. For instance, substituted anilines can be used as starting materials in the Sandmeyer synthesis to produce isatins with various substituents on the aromatic ring. mdpi.com These substituted isatins can then be halogenated at the 4-position and subsequently ethynylated.

Below is a table summarizing some of the synthetic approaches to isatin derivatives.

| Starting Material | Reaction | Product |

| Substituted Anilines | Sandmeyer Isatin Synthesis | Substituted Isatins |

| Indoles | Bromination and Oxidation with NBS-DMSO | Isatins icm.edu.plicm.edu.pl |

| 4-Halo-1H-indole-2,3-dione | Sonogashira Coupling with a Terminal Alkyne | 4-Alkynyl-1H-indole-2,3-dione |

The development of efficient synthetic routes to this compound and its derivatives is crucial for exploring their full potential in various scientific fields. The methodologies discussed herein provide a foundation for the continued design and synthesis of novel isatin-based compounds with tailored properties.

N-Alkylation, N-Arylation, and N-Acylation Strategies

The presence of a moderately acidic N-H proton in the indole ring of this compound allows for its facile deprotonation and subsequent reaction with a range of electrophiles, leading to N-substituted derivatives. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing pharmacophoric groups.

N-Alkylation: The N-alkylation of isatin derivatives is a well-established transformation, typically proceeding via the generation of an isatin anion followed by nucleophilic attack on an alkyl halide. While specific studies on the N-alkylation of 4-ethynylisatin are not extensively detailed in the reviewed literature, the general principles are applicable. The reaction is commonly carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of the alkylating agent can vary widely, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and functionalized alkyl halides containing additional reactive groups. The reaction conditions, including the base, solvent, and temperature, can influence the reaction's efficiency and selectivity.

N-Arylation: The introduction of an aryl group at the indole nitrogen of isatins can be achieved through several modern cross-coupling methodologies. The Chan-Lam coupling, which utilizes a copper catalyst and an aryl boronic acid as the arylating agent, is a prominent method for N-arylation. This reaction is known for its mild conditions and tolerance of various functional groups, making it potentially suitable for the arylation of the 4-ethynylisatin core without affecting the sensitive ethynyl moiety. Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for constructing C-N bonds and could be employed for the N-arylation of 4-ethynylisatin with aryl halides or triflates.

N-Acylation: The N-acylation of this compound introduces an acyl group, which can serve as a protecting group or a point for further functionalization. This transformation is typically achieved by reacting the isatin with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is generally high-yielding and proceeds under mild conditions. The choice of the acylating agent allows for the introduction of a wide variety of acyl groups, from simple acetyl groups to more complex moieties.

| Compound Name | Structure |

| This compound | Chemical structure of this compound |

| N-Alkyl-4-ethynyl-1H-indole-2,3-dione | General chemical structure of N-Alkyl-4-ethynyl-1H-indole-2,3-dione |

| N-Aryl-4-ethynyl-1H-indole-2,3-dione | General chemical structure of N-Aryl-4-ethynyl-1H-indole-2,3-dione |

| N-Acyl-4-ethynyl-1H-indole-2,3-dione | General chemical structure of N-Acyl-4-ethynyl-1H-indole-2,3-dione |

Modifications at the Isatin Carbonyls and Ethynyl Moiety

The dicarbonyl system at C2 and C3 and the terminal alkyne at C4 are key reactive sites in this compound, offering opportunities for a diverse range of chemical modifications.

Modifications at the Isatin Carbonyls: The C3-ketone of the isatin core is particularly susceptible to nucleophilic attack. One of the most common reactions at this position is the Wittig reaction, which allows for the conversion of the carbonyl group into an exocyclic double bond. organic-chemistry.orgorganic-chemistry.org By employing various phosphorus ylides, a wide array of substituted alkenes can be introduced at the C3-position, leading to the synthesis of 3-ylideneoxindole derivatives. These derivatives are of significant interest due to their prevalence in natural products and their diverse biological activities. The C2-amide carbonyl is generally less reactive but can undergo reactions such as reduction or thionation under specific conditions.

Modifications at the Ethynyl Moiety: The terminal alkyne functionality is a versatile handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions and cycloadditions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.com The Sonogashira coupling of this compound with various aryl halides would lead to the synthesis of 4-(arylethynyl)-1H-indole-2,3-diones, significantly expanding the structural diversity and allowing for the exploration of extended π-conjugated systems. mdpi.com This reaction is known for its reliability and functional group tolerance.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction of this compound with a variety of organic azides under mild, often aqueous, conditions would yield a library of 4-(1,2,3-triazol-4-yl)-1H-indole-2,3-diones. This approach is particularly attractive for bioconjugation and the development of chemical probes due to its high efficiency and orthogonality. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Spectral Analysis

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for 4-ethynyl-1H-indole-2,3-dione, are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques to confirm the structural assignments of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Experimental FT-IR spectra detailing the characteristic absorption bands for the functional groups (C≡C-H, C=O, N-H) of this compound have not been reported.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

While the UV-Vis spectrum of the parent isatin (B1672199) is known, the specific absorption maxima (λmax) and chromophore analysis for the 4-ethynyl substituted derivative are not documented.

Fluorescence Spectroscopy and Quantum Yield Determination

Information regarding the fluorescence properties, such as emission maxima and fluorescence quantum yield, for this compound is absent from the scientific literature.

Further experimental research is required to elucidate and publish the detailed spectroscopic profile of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, with a molecular formula of C₁₀H₅NO₂, the calculated molecular weight is 171.15 g/mol scbt.com. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing strong evidence for the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. While specific experimental data for this compound is not detailed in available literature, the fragmentation can be predicted based on the known patterns of the parent compound, 1H-indole-2,3-dione (isatin), and related derivatives researchgate.netnist.gov. The isatin core is known to undergo characteristic fragmentation pathways, primarily involving the sequential loss of neutral molecules like carbon monoxide (CO) nih.gov.

Upon ionization, the molecular ion (M⁺) of this compound would be observed at an m/z (mass-to-charge ratio) of approximately 171. A primary and highly characteristic fragmentation step would be the loss of a CO molecule from the dione (B5365651) moiety, resulting in a significant fragment ion peak at m/z 143. This could be followed by the expulsion of a second CO molecule to yield a fragment at m/z 115. Other potential fragmentation pathways include the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) ring portion of the molecule. The presence of the ethynyl (B1212043) group may also lead to specific fragmentation patterns characteristic of alkynes.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₀H₅NO₂]⁺ | 171 | Molecular Ion |

| [M-CO]⁺ | [C₉H₅NO]⁺ | 143 | Loss of one carbonyl group |

| [M-2CO]⁺ | [C₈H₅N]⁺ | 115 | Loss of two carbonyl groups |

| [M-CO-HCN]⁺ | [C₈H₄]⁺ | 116 | Loss of CO and hydrogen cyanide |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure determination for this compound has not been reported in the reviewed scientific literature, valuable insights can be drawn from the published crystal structures of closely related 4-substituted isatin derivatives, such as 4-iodo-1H-indole-2,3-dione and 4,7-dichloro-1H-indole-2,3-dione researchgate.netresearchgate.net. These studies reveal common structural motifs that are highly likely to be present in the crystal structure of the ethynyl analogue.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 4,7-dichloro-1H-indole-2,3-dione, is presented below researchgate.net.

Table 2: Representative Crystallographic Data for a Related Compound (4,7-Dichloro-1H-indole-2,3-dione) researchgate.net

| Parameter | Value |

| Empirical Formula | C₈H₃Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8639 (10) |

| b (Å) | 13.933 (4) |

| c (Å) | 15.019 (4) |

| β (°) | 93.313 (9) |

| Volume (ų) | 807.2 (4) |

| Z | 4 |

Computational and Theoretical Investigations of 4 Ethynyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Optimized Geometries and Conformational Analysis

Specific data on the optimized geometry, bond lengths, bond angles, and conformational preferences of 4-ethynyl-1H-indole-2,3-dione are not available in the current body of scientific literature. Conformational analysis would be crucial to understanding the spatial arrangement and potential steric effects of the ethynyl (B1212043) group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This analysis is fundamental for predicting the chemical reactivity, kinetic stability, and electronic transport properties of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, have not been computationally generated and published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigations into the excited state properties, such as electronic transitions and absorption spectra of this compound using TD-DFT, have not been reported. This information is key to understanding the photophysical behavior of the compound.

Nonlinear Optical (NLO) Properties Prediction

There are no computational predictions regarding the nonlinear optical properties (e.g., polarizability and hyperpolarizability) of this compound. Such studies would determine its potential for use in optoelectronic applications.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been performed. This research would be essential for understanding its behavior in chemical synthesis and biological interactions.

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound is primarily associated with two key structural features: the planarity of the 1H-indole-2,3-dione core and the rotational freedom of the C4-attached ethynyl group.

Isatin (B1672199) Core Rigidity:

Computational studies on various isatin derivatives consistently demonstrate the high degree of planarity and rigidity of the fused bicyclic 1H-indole-2,3-dione ring system. This rigidity is a consequence of the sp² hybridization of the constituent atoms and the extensive π-electron delocalization across the aromatic benzene (B151609) ring and the adjacent pyrrolidine-2,3-dione (B1313883) ring. The indole (B1671886) scaffold itself is an aromatic heterocyclic system, which inherently favors a planar conformation to maximize orbital overlap. X-ray crystallography studies of isatin and its derivatives confirm this planarity in the solid state. Therefore, significant deviations from planarity within the core structure of this compound are not expected under normal physiological conditions. Any flexibility would likely be limited to minor puckering or out-of-plane vibrations of the atoms within the ring system.

Rotational Freedom of the Ethynyl Group:

The energy barrier for the rotation of a small, cylindrically symmetric substituent like an ethynyl group on a benzene ring is generally very low. Theoretical studies on similar systems, such as phenylacetylene, suggest that the rotational barrier is minimal. This is because the rotation of the ethynyl group does not introduce significant steric hindrance or substantial changes in electronic delocalization with the aromatic ring.

While direct experimental or calculated values for the rotational barrier of the ethynyl group in this compound are not available, data from analogous systems can provide a reasonable estimate. Density Functional Theory (DFT) calculations on related substituted aromatic systems can be used to approximate this energy barrier.

| Substituent Group | Aromatic System | Estimated Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| -CH₃ | Toluene | ~0.014 | Experimental |

| -C≡CH | Phenylacetylene | < 0.5 | Theoretical (DFT) |

| -NO₂ | Nitrobenzene | ~3-4 | Theoretical (DFT) |

As indicated in Table 1, the rotational barrier for a terminal ethynyl group on a simple aromatic ring is expected to be very low, significantly less than 1 kcal/mol. This low barrier suggests that at room temperature, the ethynyl group in this compound would be in a state of nearly free rotation.

In the context of a molecular dynamics simulation, this would be observed as a rapid and continuous rotation of the ethynyl substituent. The root-mean-square deviation (RMSD) of the backbone atoms of the isatin core would be expected to remain low throughout the simulation, indicating its structural stability. In contrast, the atoms of the ethynyl group would exhibit higher positional fluctuations due to their rotational freedom.

Reactivity and Derivatization of 4 Ethynyl 1h Indole 2,3 Dione Scaffold

Reactions at the Ethynyl (B1212043) Moiety

The ethynyl group at the 4-position of the isatin (B1672199) ring is a key functional handle for various derivatizations. Its reactivity is characteristic of terminal alkynes, allowing for participation in several important organic reactions.

Click Chemistry (Azide-Alkyne Cycloaddition) for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,2,3-triazole rings. This reaction involves the coupling of a terminal alkyne, such as the ethynyl group on the 4-ethynyl-1H-indole-2,3-dione, with an azide in the presence of a copper(I) catalyst. The resulting triazole linkage is exceptionally stable to metabolic degradation, reduction, oxidation, and hydrolysis, making it an ideal linker in drug discovery and bioconjugation.

The reaction of this compound with a variety of organic azides can be expected to proceed under mild conditions, often in aqueous solvent systems, to exclusively yield the 1,4-disubstituted triazole isomer. This high degree of regioselectivity is a hallmark of the CuAAC reaction.

Table 1: Representative Azide-Alkyne Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzyl azide | Copper(I) salt | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2,3-dione |

Hydration and Halogenation Reactions

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury(II) salts in the presence of aqueous acid, to yield a methyl ketone. In the case of this compound, this would result in the formation of 4-acetyl-1H-indole-2,3-dione.

Halogenation of the alkyne is also a feasible transformation. The reaction with one equivalent of a halogen (e.g., Br₂, Cl₂) would lead to the corresponding dihaloalkene, while the addition of two equivalents would produce the tetrahaloalkane derivative.

Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a straightforward method to introduce various substituted aryl or vinyl groups at the 4-position of the isatin core.

Heck Coupling: While less common for terminal alkynes, under specific conditions, palladium-catalyzed Heck-type reactions can occur.

Other Metal-Catalyzed Reactions: The ethynyl group can also participate in reactions such as gold- or platinum-catalyzed hydrofunctionalization, adding a range of nucleophiles across the triple bond.

Reactions Involving the Indole-2,3-dione Core

The indole-2,3-dione (isatin) moiety possesses a highly reactive C3-carbonyl group, which is a primary site for nucleophilic attack. The lactam functionality also allows for various chemical manipulations.

Nucleophilic Additions at Carbonyl Groups

The C3-carbonyl group of the isatin core is highly electrophilic and readily undergoes nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enamines, and heteroatom nucleophiles, can add to this position to generate 3-substituted-3-hydroxyoxindoles. These intermediates can often be dehydrated to form the corresponding 3-substituted methyleneoxindoles.

For this compound, these reactions would proceed while leaving the ethynyl group intact, allowing for subsequent derivatization at that position.

Table 2: Examples of Nucleophilic Addition to the Isatin Core

| Nucleophile | Product Type |

| Grignard Reagents (RMgX) | 3-Alkyl/Aryl-3-hydroxyoxindoles |

| Organolithium Reagents (RLi) | 3-Alkyl/Aryl-3-hydroxyoxindoles |

| Reformatsky Reagent | 3-(Hydroxyalkyl)oxindoles |

| Amines | Spiro-oxindoles or ring-opened products |

Ring-Opening and Ring-Expansion Reactions

The isatin scaffold can undergo ring-opening reactions under both basic and acidic conditions. nih.gov For instance, treatment with a base can lead to the hydrolysis of the amide bond, resulting in the formation of an isatinic acid salt. nih.gov

Ring-expansion reactions of isatins provide access to larger heterocyclic systems, such as quinolines and benzodiazepines. nih.gov For example, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, leads to the formation of quinoline-4-carboxylic acids. The reaction of this compound in a Pfitzinger-type reaction would be expected to yield a quinoline derivative with the ethynyl substituent at the 8-position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the isatin core is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents: the electron-withdrawing dione (B5365651) moiety and the ethynyl group at the 4-position. Generally, the isatin nucleus is deactivated towards electrophiles. The C5 and C7 positions are the most common sites for electrophilic attack on the isatin ring. For instance, the nitration of isatin with a mixture of nitric acid and sulfuric acid typically yields 5-nitroisatin.

The presence of the ethynyl group at the C4 position further influences the regioselectivity of EAS reactions. The ethynyl group is generally considered to be a deactivating group with a weak meta-directing influence. Therefore, in the case of this compound, electrophilic attack would be expected to be directed away from the ethynyl-substituted position. The interplay between the deactivating dione moiety and the ethynyl group would likely result in a complex substitution pattern, with the C6 and C5 positions being potential sites for electrophilic attack. However, specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature.

Formation of Spiro Compounds and Fused Heterocycles

The isatin scaffold is a versatile building block for the synthesis of spiro compounds and fused heterocycles. The carbonyl group at the C3 position is a key reactive site for the construction of spirocyclic systems.

Spiro Compounds:

Fused Heterocycles:

The 1,2-dicarbonyl functionality of isatin provides a reactive platform for the construction of fused heterocyclic systems. Condensation reactions with various binucleophiles can lead to the formation of a wide array of fused rings. For example, the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, leads to the formation of quinoline-4-carboxylic acids. The ethynyl substituent at the C4 position of this compound could potentially be carried through such transformations, yielding novel fused heterocyclic structures.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Isatin and its derivatives are frequently employed as key components in MCRs for the synthesis of diverse heterocyclic libraries.

Several MCRs involving isatins have been developed for the synthesis of spirooxindoles. A notable example is the three-component reaction between an isatin, an activated methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound or an enamine. These reactions often proceed through a domino Knoevenagel condensation-Michael addition sequence to afford highly functionalized spirooxindoles.

The incorporation of this compound into such MCRs would be expected to yield spirooxindole derivatives bearing an ethynyl group. This functional handle could then be used for further derivatization, for example, through Sonogashira coupling reactions to introduce aryl or heteroaryl substituents. synarchive.comorganic-chemistry.org This would provide a modular approach to a wide range of complex spirooxindoles with potential applications in medicinal chemistry. While the general principles of MCRs with isatins are well-established, specific examples detailing the participation of this compound, including reaction conditions and yields, are not extensively reported in the current literature.

Below is a hypothetical representation of a multi-component reaction involving this compound based on known isatin chemistry.

Table 1: Hypothetical Multi-Component Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential Further Reaction |

| This compound | Malononitrile | 1,3-Diketone | Spiro[indole-3,4'-pyran] | Sonogashira coupling of the ethynyl group |

| This compound | Amine | Isocyanide | Spiro[indole-3,3'-pyrrolidine] | Click chemistry on the ethynyl group |

Biological Activity and Mechanistic Research of 4 Ethynyl 1h Indole 2,3 Dione Derivatives

Anticancer Research Pathways and Molecular Targets

Derivatives of 1H-indole-2,3-dione, commonly known as isatin (B1672199), represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, particularly in anticancer research. researchgate.net The core structure allows for extensive modification, leading to analogues that can interact with various molecular targets and modulate multiple cancer-related pathways. Research has focused on elucidating the mechanisms by which these compounds exert their anticancer effects, ranging from direct cytotoxicity to the intricate modulation of cellular signaling.

Inhibition of Cell Proliferation and Cytotoxicity in Cancer Cell Lines (in vitro studies)

A primary focus of research into 4-ethynyl-1H-indole-2,3-dione and related derivatives has been the evaluation of their cytotoxic and antiproliferative effects against various human cancer cell lines. These in vitro studies are fundamental in identifying promising anticancer candidates.

Substituted 1H-indole-2,3-dione derivatives have demonstrated significant cytotoxic activity across a spectrum of cancer cell lines. For instance, a series of 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives were evaluated for their cytotoxic effects on HeLa (human cervix carcinoma) cells, with the bromine-substituted version proving to be the most potent antiproliferative compound among those tested. researchgate.net Similarly, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives showed selective and potent cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values for the most active compounds ranging from 7.1 to 11.9 µM/ml. nih.gov Other studies have described 2-acyl-1H-indole-4,7-diones as acting selectively on mammary and renal cancer cells. nih.gov The broad-ranging activity of this class of compounds underscores the potential of the indole-2,3-dione scaffold in developing new cancer therapeutics. researchgate.net

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM/ml | nih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a) | HCT-116 (Colon) | 10.5 ± 0.07 µM/ml | nih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c) | HCT-116 (Colon) | 11.9 ± 0.05 µM/ml | nih.gov |

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | SB (Leukemia) | 0.8 µM | researchgate.net |

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | Jurkat (Leukemia) | 3.1 µM | researchgate.net |

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | BT474 (Breast) | 4.1 µM | researchgate.net |

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | U937 (Lymphoblast) | 7.1 µM | researchgate.net |

Modulation of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., Caspase activation, G2/M phase arrest)

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms triggered by 1H-indole-2,3-dione derivatives, particularly their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Several studies have shown that these compounds can cause cell cycle arrest at different phases. For example, a synthetic benz[f]indole-4,9-dione analog was found to induce G2/M phase cell cycle arrest in human lung cancer (A549) cells. nih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.gov In acute leukemia cells, a dinitrobenzenesulfonamide derivative induced G2/M arrest in K562 cells and G0/G1 arrest in Jurkat cells. nih.govualberta.ca This cell cycle blockade is often a precursor to apoptosis. The induction of apoptosis has been confirmed through various assays, including the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.govmdpi.com For instance, one study demonstrated that a sulfonamide derivative activated caspase-3 in K562 cells, confirming its pro-apoptotic activity. nih.gov

Targeting Microtubule Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them a key target for anticancer drugs. nih.gov The 1H-indole-2,3-dione scaffold is structurally related to known inhibitors of tubulin polymerization. nih.gov

Research has confirmed that various indole (B1671886) derivatives can effectively inhibit microtubule assembly. nih.gov A study on new indole-based 1,2,4-triazole derivatives identified a compound that effectively inhibited tubulin polymerization with an IC₅₀ value of 8.3 μM. Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis. nih.gov One study on indolyl-α-keto-1,3,4-oxadiazoles identified a derivative that inhibited tubulin polymerization with an IC₅₀ of 10.66 µM and was shown through docking studies to bind at the colchicine site. researchgate.net This mechanism of action is a hallmark of a significant class of anticancer agents.

Enzyme Inhibition (e.g., SHP1, IDO1/TDO, Kinases)

The anticancer activity of 1H-indole-2,3-dione derivatives is also attributed to their ability to inhibit specific enzymes that play critical roles in cancer progression.

One major area of investigation is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune escape. mdpi.comnih.gov By catalyzing the first step in tryptophan metabolism, IDO1 activation suppresses the immune response. nih.gov Derivatives of the indole scaffold have been developed as potent IDO1 inhibitors. nih.gov For example, N-benzyl tryptanthrin derivatives have been identified as dual inhibitors of IDO1 and TDO. mdpi.com Kinases are another important class of targets. An indole compound was shown to function as a JAK3 inhibitor, which in turn suppresses JAK3-mediated AKT phosphorylation, a crucial step for AKT activation. nih.gov

Effects on Cellular Signaling Pathways (e.g., NF-κB inhibition)

Indole-based compounds can interfere with major cellular signaling pathways that are often dysregulated in cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling hub involved in cancer development, progression, and drug resistance. nih.govfrontiersin.org

Numerous reports have documented the inhibition of NF-κB by indole compounds. nih.gov The mechanism often involves preventing the degradation of IκBα, an inhibitor protein that retains NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov This inhibition of the NF-κB signaling pathway is considered an attractive therapeutic strategy for aggressive cancers. nih.gov

Antimicrobial and Antiviral Research

In addition to their anticancer properties, derivatives of the 1H-indole-2,3-dione scaffold have been investigated for their potential as antimicrobial and antiviral agents. The emergence of multidrug-resistant pathogens necessitates the development of new therapeutic agents, and indole derivatives have shown promise in this area. nih.gov

In antibacterial research, isatin analogues have been evaluated against various fouling bacteria, with some synthetically modified versions showing stronger activity than the parent natural product. nih.gov Studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties reported a broad spectrum of activity, with minimum inhibitory concentration (MIC) values as low as 3.125-6.25 µg/mL against microorganisms like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). nih.gov

In the realm of antiviral research, these derivatives have been tested against a panel of viruses. A study on 1H-indole-2,3-dione 3-thiosemicarbazones found that compounds with 5-trifluoromethoxy and 5-bromo substitutions exhibited non-toxic, selective antiviral activity against Reovirus-1, with EC₅₀ values in the low micromolar range (2-9 µM and 2-3 µM, respectively). nih.gov Furthermore, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed to target the RNA-dependent RNA polymerase (RdRp) of Flaviviridae viruses, which include significant human pathogens like hepatitis C, dengue, and yellow fever viruses. nih.govmdpi.com One derivative carrying a nitro group at position 6 of the indole ring showed potent activity against HCV with an EC₅₀ of 1.6 μM. nih.gov

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2h) | S. aureus | MIC: 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | MIC: 6.25 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | nih.gov |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | nih.gov |

| 5-bromo-1H-indole-2,3-dione 3-thiosemicarbazone (6f) | Reovirus-1 | EC₅₀: 2-3 µM | nih.gov |

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (6c) | Reovirus-1 | EC₅₀: 2-9 µM | nih.gov |

| 6-nitro-pyrazino[1,2-a]indole-1,3(2H,4H)-dione (36) | Hepatitis C Virus (HCV) 1b | EC₅₀: 1.6 µM | nih.gov |

| 6-nitro-pyrazino[1,2-a]indole-1,3(2H,4H)-dione (36) | Hepatitis C Virus (HCV) 1a | EC₅₀: 2.57 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The isatin (1H-indole-2,3-dione) scaffold is a versatile and privileged structure in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant biological activities. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for its therapeutic effects and how modifications to its structure can enhance potency and selectivity.

Impact of Substitutions on Biological Efficacy and Selectivity

The biological activity of indole derivatives can be significantly altered by introducing various substituents at different positions on the indole ring system. SAR studies have demonstrated that the nature and position of these substituents play a pivotal role in determining the compound's efficacy and selectivity towards specific biological targets.

For instance, in a series of novel azine derivatives bearing an indole moiety, substitutions on the phenyl ring of the azine chain led to a wide range of anticancer activities. mdpi.com Compounds featuring electron-donating groups (like -OCH3) or electron-withdrawing groups (like -Cl, -F, -NO2) exhibited varied potencies against different cancer cell lines, including colon (HCT-116), hepatocellular (HePG-2), and breast (MCF-7) carcinoma. mdpi.com

Specifically, derivatives with a 4-chlorophenyl group (compound 3d ) and a 4-nitrophenyl group (compound 3h ) showed high potency against all three cell lines. mdpi.com Another derivative, compound 9 , which incorporates a furanone ring, demonstrated particularly strong binding affinity in computational models and excellent cytotoxic activity against the HePG-2 cell line. mdpi.com These findings underscore that modifications distant from the core indole structure can profoundly influence biological outcomes.

Similarly, studies on N-substituted indole derivatives targeting the antiapoptotic protein Mcl-1 revealed that modifications to the indole core, a hydrophobic tail, and an acidic chain were all critical for inhibitory activity. nih.gov This highlights the importance of exploring substitutions at the N1-position of the indole ring, in addition to positions on the benzene (B151609) ring portion of the scaffold. The goal of such modifications is often to enhance interactions with specific "hot spots" on the target protein, thereby improving binding affinity and inhibitory potential. nih.gov

| Compound | Substituent Group | IC₅₀ HCT-116 (µM) | IC₅₀ HePG-2 (µM) | IC₅₀ MCF-7 (µM) |

|---|---|---|---|---|

| 3c | 4-Methoxyphenyl | 8.15 | 9.05 | 17.02 |

| 3d | 4-Chlorophenyl | 6.25 | 6.81 | 7.50 |

| 3h | 4-Nitrophenyl | 4.27 | 4.09 | 6.19 |

| 9 | (E)-2-(furan-2-ylmethylene) | 5.02 | 5.88 | 8.39 |

| 13 | 1-(4-chlorophenyl)ethylidene | 7.10 | 7.94 | 8.11 |

| Doxorubicin (Reference) | - | 5.23 | 4.50 | 4.17 |

Data sourced from mechanochemical synthesis and molecular docking studies of new azines bearing indole as anticancer agents. mdpi.com

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For indole-based compounds, the indole nucleus itself often represents a core pharmacophoric feature. The process of lead optimization involves systematically modifying a promising hit compound to improve its activity, selectivity, and pharmacokinetic properties.

Guided by the crystal structure of a hit compound, researchers can perform rational lead optimization to generate novel and more potent series of inhibitors. researchgate.net For example, in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, a hit compound featuring an indole fragment was optimized to improve its cellular activity and physicochemical properties. researchgate.net This optimization process can lead to the identification of drug-like candidates with improved anti-tumor efficacy and better ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.net By developing QSAR models for isatin derivatives, researchers can predict the activity of newly designed compounds, guiding the synthesis of more potent analogues. researchgate.net This computational approach, combined with synthetic chemistry, accelerates the hit-to-lead optimization process, enabling the rational design of derivatives with enhanced therapeutic potential. researchgate.netresearchgate.net

Computational Biology Approaches in Mechanistic Understanding

Computational biology provides powerful tools to investigate the mechanisms of action of drug candidates at a molecular level. Techniques like molecular docking and molecular dynamics simulations offer insights into how ligands such as this compound derivatives interact with their biological targets.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It helps in understanding the binding mode and affinity of a compound within the active site of its target. The results are often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more spontaneous binding interaction. mdpi.com

Docking studies performed on indole derivatives have successfully predicted their interactions with various protein targets, including enzymes like Cyclin-Dependent Kinase 5 (CDK-5) and CDK6. mdpi.com For a series of indole-based azines, docking simulations revealed that the compounds fit well within the active site of the CDK-5 enzyme. mdpi.com The simulations identified key interactions, such as hydrogen bonds and pi-stacked interactions, between the ligands and critical amino acid residues in the enzyme's binding pocket. nih.gov

For example, compound 9 from this series showed a high binding affinity with a docking score of -8.34 kcal/mol, which was more favorable than the reference drug doxorubicin (-7.04 kcal/mol). mdpi.com This strong predicted binding affinity correlated well with its experimentally observed cytotoxic activity, validating the use of molecular docking as a predictive tool in drug design. mdpi.com These studies support the experimental results and provide a structural basis for the observed biological activity. mdpi.com

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3a | -7.46 |

| 3c | -7.79 |

| 3d | -7.91 |

| 3h | -8.12 |

| 9 | -8.34 |

| 11 | -7.18 |

| 13 | -8.21 |

| Doxorubicin (Reference) | -7.04 |

Data sourced from molecular docking simulations against the CDK-5 enzyme. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are a sophisticated computational method used to evaluate the stability of protein-ligand complexes at a microscopic level. mdpi.com This technique models the movements and interactions of atoms and molecules, providing insights into the structural fluctuations and behavior of the complex in a simulated physiological environment. nih.govmdpi.com

These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more complete understanding of the interaction dynamics than docking alone. nih.gov The information gleaned from MD simulations is invaluable for confirming binding modes and understanding the energetic and structural factors that govern ligand recognition and affinity. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-ethynyl-1H-indole-2,3-dione, and how is structural confirmation achieved?

- Methodology : The compound can be synthesized via alkylation of 1H-indole-2,3-dione using propargyl bromide under phase-transfer catalysis (PTC) conditions. Key steps include reacting 1H-indole-2,3-dione with 1.2 equivalents of propargyl bromide in dimethylformamide (DMF) with K₂CO₃ and tetrabutylammonium bromide (TBAB) as a catalyst at room temperature .

- Structural Confirmation : Use and NMR to identify ethynyl proton signals (~2.5–3.5 ppm for sp-hybridized carbons) and carbonyl groups. X-ray crystallography (via SHELXL or OLEX2) provides definitive structural validation .

Q. Which characterization techniques are critical for analyzing this compound and its derivatives?

- Essential Techniques :

- Spectroscopy : NMR (, , DEPT) for functional group identification; IR for carbonyl (1700–1750 cm) and ethynyl (~2100 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray Diffraction : SHELX programs for crystal structure refinement and OLEX2 for visualization/analysis .

Q. How is the preliminary biological activity of this compound evaluated?

- Methods :

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.

- Apoptosis Assays : Caspase-3/7 activation and DNA fragmentation analysis via flow cytometry .

- Example Data :

| Cell Line | IC (μM) | Caspase Activation (Fold) |

|---|---|---|

| HeLa | 12.5 ± 1.2 | 3.8 |

| MCF-7 | 18.3 ± 2.1 | 2.5 |

Advanced Research Questions

Q. How can substituent effects on this compound be optimized for enhanced bioactivity?

- Strategy :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to enhance anticancer activity. N4-phenyl substitution in thiosemicarbazone derivatives improves potency over alkyl groups .

- Synthetic Modifications : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for targeted interactions .

Q. What advanced methods are used to resolve crystal structures of this compound derivatives?

- Protocol :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (123 K) to minimize thermal motion.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. OLEX2 for hydrogen bonding and π-π interaction analysis .

Q. How should discrepancies in biological activity data across studies be addressed?

- Analysis Framework :

- Variable Control : Compare cell line specificity (e.g., epithelial vs. hematopoietic), assay conditions (e.g., serum concentration, incubation time), and compound purity.

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance. Replicate studies with standardized protocols .

Q. What computational tools predict the mechanism of action of this compound derivatives?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin, DNA topoisomerases).

- Pharmacophore Modeling : Identify critical features (e.g., planar indole ring, ethynyl spacer) using MOE or Phase .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Precautions :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Room temperature in airtight containers with desiccants .

- Toxicity Data : Preliminary assays indicate moderate cytotoxicity (LD > 200 mg/kg in murine models). Irritant potential requires careful waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。